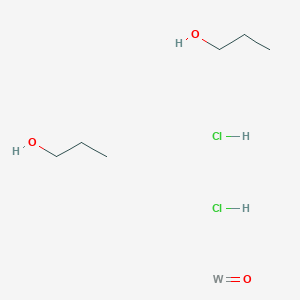
Propan-1-ol--oxotungsten--hydrogen chloride (2/1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) is a complex chemical compound that combines propan-1-ol, oxotungsten, and hydrogen chloride in a specific stoichiometric ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) typically involves the reaction of propan-1-ol with a tungsten precursor in the presence of hydrogen chloride. One common method involves the use of tungsten hexachloride (WCl6) as the tungsten source. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity propan-1-ol–oxotungsten–hydrogen chloride (2/1/2).
Análisis De Reacciones Químicas
Types of Reactions
Propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tungsten oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tungsten compounds.
Substitution: Hydrogen chloride can be substituted with other halides or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) are often used.
Substitution: Various halides (e.g., bromides, iodides) or organic ligands can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tungsten trioxide (WO3), while reduction could produce tungsten dioxide (WO2).
Aplicaciones Científicas De Investigación
Propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as tungsten-based nanomaterials.
Chemistry: It serves as a reagent in the synthesis of other complex tungsten compounds.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Mecanismo De Acción
The mechanism by which propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) exerts its effects involves the interaction of its components with molecular targets. For example, in catalytic reactions, the tungsten center often acts as the active site, facilitating the transformation of substrates through redox processes. The hydrogen chloride component can influence the acidity and reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-ol–oxotungsten–hydrogen chloride (2/1/2): Similar structure but with propan-2-ol instead of propan-1-ol.
Butan-1-ol–oxotungsten–hydrogen chloride (2/1/2): Similar tungsten complex with butan-1-ol.
Ethanol–oxotungsten–hydrogen chloride (2/1/2): Similar tungsten complex with ethanol.
Uniqueness
Propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) is unique due to the specific properties imparted by propan-1-ol. The primary alcohol group in propan-1-ol can lead to different reactivity and interaction compared to secondary or tertiary alcohols. This uniqueness makes it valuable in specific catalytic and material science applications.
Propiedades
Número CAS |
103137-73-1 |
|---|---|
Fórmula molecular |
C6H18Cl2O3W |
Peso molecular |
392.95 g/mol |
Nombre IUPAC |
oxotungsten;propan-1-ol;dihydrochloride |
InChI |
InChI=1S/2C3H8O.2ClH.O.W/c2*1-2-3-4;;;;/h2*4H,2-3H2,1H3;2*1H;; |
Clave InChI |
IHIDDTOKOJPKJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCO.CCCO.O=[W].Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


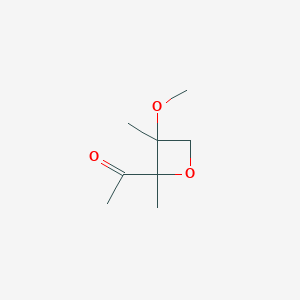
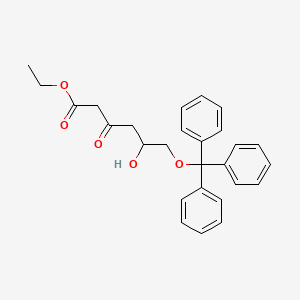
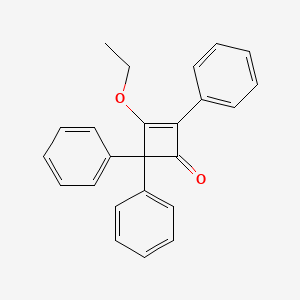
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
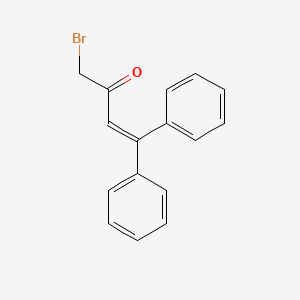

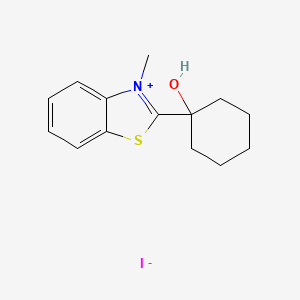
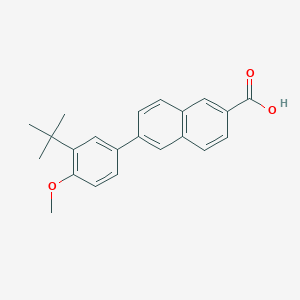
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
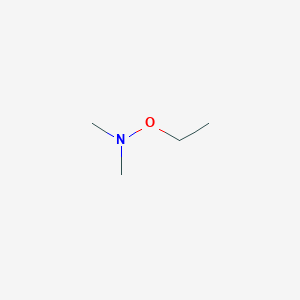
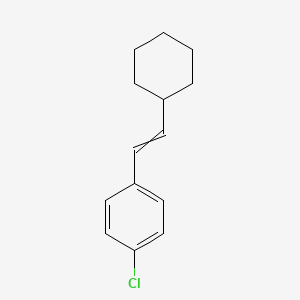

![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)
